N-butyl-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide
Description
N-butyl-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a butyl group and an oxazole moiety
Properties
IUPAC Name |
N-butyl-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-2-3-7-15-14(18)12-5-4-8-17(10-12)11-13-6-9-19-16-13/h6,9,12H,2-5,7-8,10-11H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPVXTRZMSGYFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCCN(C1)CC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base like sodium hydride.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving nitriles and aldehydes in the presence of catalysts like zinc chloride.
Coupling of the Oxazole and Piperidine Rings: The final step involves coupling the oxazole and piperidine rings through amide bond formation using reagents like carbodiimides or coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the oxazole ring using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the butyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced derivatives of the oxazole ring.
Substitution: Substituted derivatives at the butyl group.
Scientific Research Applications
N-butyl-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-butyl-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or neurotransmission, depending on its specific biological activity
Comparison with Similar Compounds
Isoxazole Derivatives: Compounds like N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea, which are also studied for their biological activities.
Oxazole Derivatives: Compounds such as 2-(2,6-dichlorophenylamino)-phenyl methyl-3-(4-substituted phenyl)amino-1,3-oxazol-2-yl-quinazolin-4(3H)ones, known for their antimicrobial properties.
Uniqueness: N-butyl-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide is unique due to its specific combination of a piperidine ring with an oxazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
